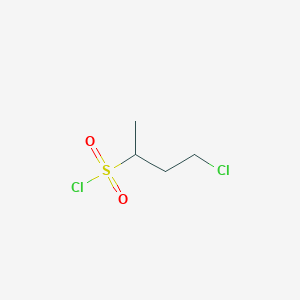
1-(3-Ethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)ethan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of an ethyl group attached to the benzene ring and a hydroxyl group attached to the ethan-1-ol chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethylphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-(3-ethylphenyl)ethanone. This method employs a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature .
化学反应分析
Types of Reactions: 1-(3-Ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(3-Ethylphenyl)ethanone.
Reduction: 1-(3-Ethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(3-Ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-(3-Ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the compound gains electrons, leading to the formation of a more reduced product . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
相似化合物的比较
1-(4-Ethylphenyl)ethan-1-ol: Similar structure but with the ethyl group in the para position.
1-(3-Methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of an ethyl group.
1-(3-Propylphenyl)ethan-1-ol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-(3-Ethylphenyl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the benzene ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs .
属性
IUPAC Name |
1-(3-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJOFFFRWMDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[Cyano(cyclohexyl)methyl]azanium;chloride](/img/structure/B7906424.png)

![3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906431.png)
![6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B7906438.png)
![6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B7906444.png)
![3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906447.png)
![5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine](/img/structure/B7906449.png)



